molecular formula C15H11Cl2NO B5593381 (E)-N,3-bis(2-chlorophenyl)prop-2-enamide

(E)-N,3-bis(2-chlorophenyl)prop-2-enamide

Cat. No.: B5593381
M. Wt: 292.2 g/mol
InChI Key: XXHYJGZLOXJYJZ-MDZDMXLPSA-N
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Description

(E)-N,3-bis(2-chlorophenyl)prop-2-enamide is an organic compound characterized by the presence of two chlorophenyl groups attached to a prop-2-enamide backbone

Properties

IUPAC Name

(E)-N,3-bis(2-chlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO/c16-12-6-2-1-5-11(12)9-10-15(19)18-14-8-4-3-7-13(14)17/h1-10H,(H,18,19)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHYJGZLOXJYJZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,3-bis(2-chlorophenyl)prop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the formation of the enamine intermediate, followed by the addition of another 2-chlorobenzaldehyde molecule to complete the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

(E)-N,3-bis(2-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of chlorophenyl oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-N,3-bis(2-chlorophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N,3-bis(2-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-N,3-bis(2-bromophenyl)prop-2-enamide: Similar structure with bromine atoms instead of chlorine.

    (E)-N,3-bis(2-fluorophenyl)prop-2-enamide: Similar structure with fluorine atoms instead of chlorine.

Uniqueness

(E)-N,3-bis(2-chlorophenyl)prop-2-enamide is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorophenyl groups provide specific electronic and steric properties that differentiate it from its bromine and fluorine analogs.

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